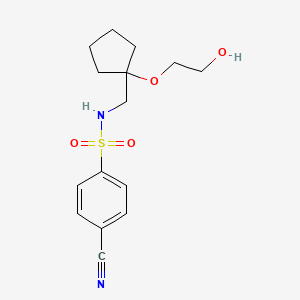
4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H20N2O4S and its molecular weight is 324.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzenesulfonamide core substituted with a cyano group and a cyclopentyl moiety. The presence of the hydroxyethoxy group enhances its solubility and bioavailability. The molecular formula is C16H22N2O3S, with a molecular weight of approximately 342.43 g/mol.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Carbonic Anhydrases : The compound acts as an inhibitor of several isoforms of carbonic anhydrases (CAs), particularly hCA VII, which is implicated in neuropathic pain pathways. This inhibition can lead to reduced pain signaling in affected tissues .
- Cathepsin Inhibition : It also demonstrates inhibitory activity against cathepsins S and B, enzymes involved in protein degradation and implicated in various pathological conditions including cancer and inflammation .
Biological Activity Data
The following table summarizes the biological activity data related to the compound:
Case Studies
Several studies have investigated the biological effects of this compound:
- Neuropathic Pain Model : A study evaluated the efficacy of the compound in a neuropathic pain model in rodents. The results indicated a significant reduction in pain scores compared to controls, suggesting its potential as an analgesic agent targeting hCA VII .
- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis through cathepsin-mediated pathways. This highlights its dual role as both an anti-inflammatory and anti-cancer agent .
Future Directions
The promising biological activities of this compound suggest several avenues for future research:
- Structural Optimization : Further modifications to enhance selectivity and potency against specific CA isoforms and cathepsins could yield more effective therapeutic agents.
- Clinical Trials : Given its dual mechanism, clinical trials are warranted to assess its efficacy and safety in humans for treating neuropathic pain and certain cancers.
Propiedades
IUPAC Name |
4-cyano-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c16-11-13-3-5-14(6-4-13)22(19,20)17-12-15(21-10-9-18)7-1-2-8-15/h3-6,17-18H,1-2,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGSLVCRFGJTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)C#N)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














